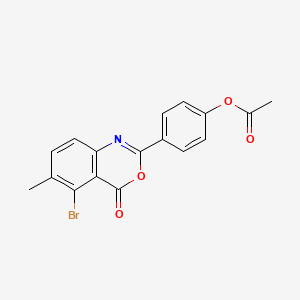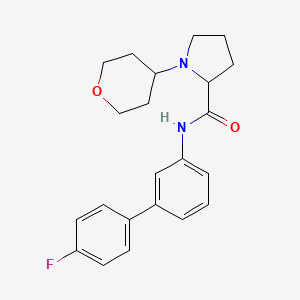
4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as BMBOA, is a naturally occurring compound found in several plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. BMBOA has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is not fully understood. However, it has been suggested that 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate acts by inhibiting the activity of enzymes involved in inflammation and cancer cell proliferation. 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Furthermore, 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has several advantages for lab experiments. It is a naturally occurring compound, which makes it a safer alternative to synthetic compounds. 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been shown to have low toxicity, making it a suitable candidate for in vitro and in vivo experiments. However, the limitations of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate include its low solubility in water, which can make it difficult to administer in experiments. Furthermore, the stability of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate in different conditions needs to be studied further to ensure its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. The potential applications of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate in cancer research need to be further explored. The mechanism of action of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate needs to be elucidated to understand its effects on inflammation and cancer cell proliferation. Furthermore, the use of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as a natural herbicide and insecticide needs to be studied further. The optimization of the synthesis of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can also lead to the development of more efficient and cost-effective methods for the production of the compound.
In conclusion, 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a naturally occurring compound with potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further study. The synthesis of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been optimized to improve its yield and purity. The mechanism of action of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate needs to be further elucidated, and its potential applications in cancer research, herbicide, and insecticide development need to be explored further.
Synthesemethoden
The synthesis of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves the condensation of 2-acetylaniline and 5-bromo-2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then acetylated to obtain 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. The synthesis of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been studied for its ability to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been investigated for its potential as a natural herbicide and insecticide.
Eigenschaften
IUPAC Name |
[4-(5-bromo-6-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4/c1-9-3-8-13-14(15(9)18)17(21)23-16(19-13)11-4-6-12(7-5-11)22-10(2)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFAUHZHSKDLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)OC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6039645.png)
![7-benzyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039650.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B6039657.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)

![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6039700.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6039711.png)
![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6039717.png)
![1-methyl-4-((1E)-3-oxo-3-{2-[5-(1-pyrrolidinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}-1-propen-1-yl)-1H-pyrazole](/img/structure/B6039732.png)
![6-(4-ethylphenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6039744.png)
![5-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6039757.png)